BenchChemオンラインストアへようこそ!

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

PLK4 inhibition Kinase selectivity Regioisomeric SAR

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1823366‑67‑1) is a synthetic spirocyclic oxindole featuring a cyclopropane ring fused at the C3 position of an indolin‑2‑one core and a methoxy substituent at the 6′‑position of the indolinone phenyl ring. Its molecular formula is C₁₁H₁₁NO₂ (MW 189.21 g/mol).

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 1823366-67-1
Cat. No. B2763169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
CAS1823366-67-1
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(CC3)C(=O)N2
InChIInChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyXIKMUFAOPDTESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1823366-67-1): Procurement-Grade Spiro Oxindole Building Block with Defined Regiochemistry


6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1823366‑67‑1) is a synthetic spirocyclic oxindole featuring a cyclopropane ring fused at the C3 position of an indolin‑2‑one core and a methoxy substituent at the 6′‑position of the indolinone phenyl ring . Its molecular formula is C₁₁H₁₁NO₂ (MW 189.21 g/mol) . This compound belongs to a class of spiro[cyclopropane‑1,3′‑indolin]‑2′‑ones that has garnered significant attention in medicinal chemistry because the rigid, three‑dimensional spiro architecture imposes conformational constraints favorable for target‑protein binding, particularly within the ATP‑binding pocket of Polo‑like kinase 4 (PLK4) [1]. The 6′‑methoxy regioisomer is one of several methoxy‑substituted variants used as key intermediates in the synthesis of PLK4‑targeted anticancer agents and other biologically active molecules [2].

Why the 6'-Methoxy Regioisomer Cannot Be Interchanged with Other Spiro Oxindole Analogs: A Procurement Perspective


Within the spiro[cyclopropane‑1,3′‑indolin]‑2′‑one chemotype, the position of the methoxy substituent on the indolinone phenyl ring critically dictates both the synthetic route and the biological profile. The 5′‑methoxy isomer (e.g., the core of CFI‑400945) has been extensively optimized for potent PLK4 inhibition, with crystal structures confirming that the 5′‑OCH₃ group engages in productive hydrogen‑bond interactions within the kinase hinge region [1]. In contrast, the 6′‑methoxy regioisomer presents the methoxy group in a distinct spatial orientation, which can alter target binding, selectivity, and even the compound’s physicochemical properties (e.g., logP, solubility) that influence its utility as a synthetic intermediate [2]. Consequently, simply substituting one methoxy‑substituted spiro oxindole for another without verifying regiochemistry can lead to divergent SAR outcomes and compromise the fidelity of a lead‑optimization campaign. This makes the intentional procurement of the specifically defined 6′‑methoxy building block essential for exploratory medicinal chemistry where regioisomeric control is a critical variable [3].

Quantitative Evidence of Differentiation for 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1823366-67-1) Relative to Key Analogs


Regioisomeric Differentiation: 6′-OCH₃ vs. 5′-OCH₃ in PLK4 Binding Affinity

In the spiro[cyclopropane-1,3′-indolin]-2′-one series, the methoxy regioisomer plays a decisive role in determining PLK4 inhibitory potency. The 5′-methoxy derivative (core of CFI‑400945) achieves an IC₅₀ of 2.8 nM against PLK4 [1]. When the methoxy group is moved to the 6′-position, PLK4 affinity is markedly reduced; class‑level inference from related spiro oxindole SAR indicates that the 6′-OCH₃ isomer is typically >100‑fold less potent than its 5′-OCH₃ counterpart in kinase inhibition assays, consistent with the loss of a key hinge‑binding interaction [2]. This differential makes the 6′-methoxy compound a valuable negative‑control probe or a starting scaffold for exploring alternative binding modes.

PLK4 inhibition Kinase selectivity Regioisomeric SAR

Antiproliferative Activity Against Cancer Cell Lines: 6′-OCH₃ vs. 5′-OCH₃ Spiro Oxindoles

Libraries of spiro[cyclopropane-1,3′-indolin]-2′-ones were evaluated against five human cancer cell lines (HT‑29, DU‑145, HeLa, A‑549, MCF‑7); many compounds with electron‑donating substituents at the 5′‑position exhibited IC₅₀ values <20 μM, with select 5‑alkoxy analogs achieving IC₅₀ <5 μM against DU‑145 [1]. Although the 6′-methoxy congener was not explicitly reported in this study, class‑level SAR indicates that shifting the substituent to the 6′‑position generally attenuates antiproliferative activity, as the substituent is no longer optimally positioned to interact with the proposed hydrophobic pocket in the target [2]. Direct head‑to‑head comparisons remain absent from the public domain.

Cancer cell cytotoxicity Antiproliferative activity Structure‑activity relationship

Synthetic Tractability and Chemical Purity Contrast with 5′-Methoxy Isomer

The 6′-methoxy regioisomer is accessible via catalyst‑free cyclopropanation of 6‑methoxy‑3‑methyleneindolin‑2‑one with ethyl diazoacetate, a method that typically delivers the racemic spiro product in good yield and high diastereoselectivity (dr >20:1) [1]. Commercially, the 6′‑methoxy compound is routinely supplied at ≥98% purity (HPLC) , whereas the 5′‑methoxy isomer is more frequently encountered as a chiral intermediate in advanced pharmaceutical syntheses and is less commonly offered in bulk research quantities at comparable purity. For laboratories focused on early‑stage SAR exploration, the 6′‑methoxy building block provides a readily accessible, high‑purity entry point into the spiro oxindole chemical space without the supply‑chain constraints or higher costs associated with the therapeutically validated 5′‑methoxy series.

Diastereoselective synthesis Chemical purity Building block quality

Procurement‑Relevant Application Scenarios for 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one


Regioisomer‑Controlled PLK4 Negative‑Control Probe Synthesis

Medicinal chemistry teams optimizing PLK4 inhibitors require a structurally matched negative control to deconvolute target‑specific vs. off‑target effects. The 6′-methoxy regioisomer, predicted to be >100‑fold less potent than the 5′-OCH₃ pharmacophore based on class SAR [1], is ideally suited for this role. Procuring the compound in ≥98% purity ensures that any residual biological activity observed in cellular assays can be confidently attributed to the defined regioisomer and not to contaminating active 5′-methoxy species .

Diversification of Spiro Oxindole Fragment Libraries for Kinase Screening

Fragment‑based drug discovery (FBDD) campaigns benefit from systematic variation of substituent position. Incorporating the 6′-methoxy spiro oxindole into a fragment library expands the three‑dimensional chemical space sampled by the collection. The high diastereoselectivity of the synthetic route (dr >20:1) [2] minimizes the need for chiral separation at the fragment stage, reducing synthesis costs and accelerating library assembly.

Exploratory SAR for Non‑Kinase Targets Utilizing the Spiro Oxindone Scaffold

The spiro[cyclopropane‑1,3′‑indolin]‑2′‑one core is also being investigated for targets beyond PLK4, including Aurora kinases [3]. Because the 6′-methoxy isomer has been less extensively profiled than the 5′-substituted series, it offers an opportunity for groups seeking to generate novel intellectual property. Procurement of the 6′-methoxy building block enables the rapid synthesis of proprietary analogs that occupy distinct regions of chemical space relative to the crowded 5′-OCH₃ patent landscape.

Physicochemical Property Modulation in Lead Optimization

Shifting the methoxy substituent from the 5′ to the 6′ position alters the calculated logP and topological polar surface area (tPSA) of the spiro oxindole scaffold, as inferred from computational predictions . For programs where improving aqueous solubility or reducing hERG liability is a priority, the 6′-methoxy intermediate provides a straightforward route to analogs with potentially differentiated ADME profiles without introducing additional chiral complexity.

Quote Request

Request a Quote for 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.